![molecular formula C18H29ClN2O4 B567332 (S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride CAS No. 133170-57-7](/img/structure/B567332.png)
(S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride
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Overview
Description
“(S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride” is a reagent grade compound used for research purposes . It has the molecular formula C18H29ClN2O4 and a molecular weight of 372.9 . It is also known as Benzyl N6-(t-Boc)-L-lysinate .
Molecular Structure Analysis
The molecular structure of “(S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride” is defined by its molecular formula, C18H29ClN2O4 . Unfortunately, the search results did not provide detailed information about its molecular structure.Physical And Chemical Properties Analysis
“(S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride” has a molecular weight of 372.89 and is stored in an inert atmosphere at -20°C . It is shipped at ambient temperature . Unfortunately, the search results did not provide more detailed physical and chemical properties.Scientific Research Applications
Peptide Synthesis and Drug Development
Compounds similar to "(S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride" are frequently utilized in the synthesis of peptides and pharmaceuticals. The tert-butoxycarbonyl (Boc) group, in particular, is a common protecting group for amines in organic synthesis. This group is especially useful in the synthesis of peptides, where it protects the amino functional group during the coupling of peptide chains, preventing unwanted side reactions. After peptide chain assembly, the Boc group can be removed under mild acidic conditions, revealing the free amine for further modification or for the final deprotection step to yield the target peptide.
Chemical Synthesis and Characterization
The synthesis and characterization of heterocyclic compounds, such as quinoxaline derivatives, have significant importance in pharmaceutical research due to their broad range of biological activities. These compounds serve as key intermediates in the synthesis of various pharmacologically active molecules. For instance, quinoxaline and its analogs are investigated for their antitumoral properties, showcasing the versatility of heterocyclic chemistries in drug discovery efforts (Aastha Pareek and Dharma Kishor, 2015).
Environmental and Biological Applications
Additionally, the study of synthetic phenolic antioxidants, including compounds with tert-butyl groups, highlights the relevance of these chemistries in understanding the fate, toxicity, and environmental impact of industrial chemicals. These antioxidants are used to prolong the shelf life of various products, and research into their environmental occurrence, human exposure, and toxicity offers critical insights into safe and sustainable chemical practices (Runzeng Liu, S. Mabury, 2020).
Safety and Hazards
properties
IUPAC Name |
benzyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4.ClH/c1-18(2,3)24-17(22)20-12-8-7-11-15(19)16(21)23-13-14-9-5-4-6-10-14;/h4-6,9-10,15H,7-8,11-13,19H2,1-3H3,(H,20,22);1H/t15-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKRZZLJIDUJIB-RSAXXLAASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OCC1=CC=CC=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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